An In-depth Technical Guide to 1-(3-Amino-4,5-dimethoxyphenyl)ethanone (CAS 134611-49-7)
An In-depth Technical Guide to 1-(3-Amino-4,5-dimethoxyphenyl)ethanone (CAS 134611-49-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone, a substituted acetophenone with significant utility as a building block in organic synthesis and medicinal chemistry. Identified by CAS number 134611-49-7, this compound is a valuable intermediate in the preparation of more complex molecular architectures, notably as a related compound to the anti-epileptic drug Felbamate[1]. This document consolidates available data on its physicochemical properties, outlines a plausible synthetic strategy, discusses its applications in research and development, and provides essential safety and handling protocols to support its use in a laboratory setting.
Core Physicochemical & Spectroscopic Properties
1-(3-Amino-4,5-dimethoxyphenyl)ethanone is a multifunctional organic compound featuring an aniline, a ketone, and two methoxy ether groups on an aromatic scaffold. These features make it a versatile precursor for a wide range of chemical transformations. Its core properties are summarized below.
Table 1: Physicochemical Properties of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 134611-49-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][2] |
| IUPAC Name | 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one | [1] |
| Synonyms | 5'-amino-3',4'-dimethoxyacetophenone | [1] |
| Storage Temperature | 2-8°C (Refrigerator) |[3] |
Spectroscopic Profile
Detailed analytical data such as NMR, HPLC, and MS are often provided by commercial suppliers upon request[4]. Based on its structure, the expected spectroscopic characteristics are as follows:
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¹H NMR: The spectrum would feature singlets for the acetyl protons (-COCH₃) and the two distinct methoxy groups (-OCH₃). A broad singlet corresponding to the amine (-NH₂) protons would also be present. The aromatic region would display signals corresponding to the two protons on the benzene ring, with splitting patterns dependent on their coupling.
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¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl carbon of the ketone, the methyl carbons of the acetyl and methoxy groups, and the aromatic carbons, including those bonded to the oxygen and nitrogen atoms.
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IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ketone, C-O stretching of the ethers, and C=C stretching of the aromatic ring.
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Mass Spectrometry: The molecular ion peak (M+) would correspond to the molecular weight of 195.22 g/mol .
Synthesis and Reaction Mechanism
While 1-(3-Amino-4,5-dimethoxyphenyl)ethanone is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. A common and logical approach for synthesizing substituted anilines of this type involves the nitration of an aromatic precursor followed by the reduction of the nitro group. A plausible, though not explicitly documented, pathway would start from a suitable dimethoxyacetophenone precursor.
The critical step is achieving the correct regiochemistry during electrophilic nitration. Direct nitration of 3,4-dimethoxyacetophenone (acetoveratrone) preferentially yields the 2-nitro or 6-nitro isomers due to the directing effects of the substituents. To obtain the 3-nitro intermediate required for this target molecule, a multi-step pathway starting from a different precursor, such as 3-hydroxy-4,5-dimethoxybenzaldehyde, or involving protecting groups might be necessary.
However, the final step in any such synthesis would be the reduction of the nitro-intermediate, 1-(3-Nitro-4,5-dimethoxyphenyl)ethanone.
Caption: General synthetic workflow for amino-acetophenones.
Experimental Protocol: Reduction of Aromatic Nitro Group (General)
This protocol describes a standard laboratory method for the reduction of an aromatic nitro group to a primary amine using a metal catalyst, a crucial step for producing the target compound from its nitro-precursor.
Materials:
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Aromatic nitro precursor (e.g., 1-(3-Nitro-4,5-dimethoxyphenyl)ethanone)
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Ethanol or Methanol
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Palladium on carbon (10% Pd/C)
-
Hydrogen gas source or a hydrogen donor (e.g., ammonium formate)
-
Hydrogenation flask and balloon, or a Parr hydrogenator
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Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolution: Dissolve the nitro-aromatic compound in a suitable solvent like ethanol or methanol within a hydrogenation flask.
-
Catalyst Addition: Carefully add a catalytic amount (typically 5-10 mol%) of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation:
-
Using H₂ gas: Purge the flask with nitrogen, then introduce hydrogen gas (a balloon is sufficient for atmospheric pressure).
-
Using a hydrogen donor: Add the hydrogen donor (e.g., ammonium formate) to the reaction mixture.
-
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove any excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Isolation: Wash the Celite pad with the solvent used for the reaction. Combine the filtrates and remove the solvent under reduced pressure to yield the crude amine product.
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Purification: If necessary, purify the product further by recrystallization or column chromatography to obtain the final 1-(3-Amino-4,5-dimethoxyphenyl)ethanone.
Applications in Research & Development
The true value of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone lies in its versatility as a synthetic intermediate. The presence of three distinct reactive sites—the primary amine, the ketone, and the electron-rich aromatic ring—allows for a wide array of subsequent chemical modifications.
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Pharmaceutical Synthesis: This compound is a key intermediate in the pharmaceutical industry[2]. Its most notable connection is as a parent compound or precursor in the synthesis of Felbamate , an anti-convulsant used in the treatment of epilepsy[1].
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Scaffold for Drug Discovery: The aniline-acetophenone core is a privileged scaffold in medicinal chemistry. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The ketone provides a handle for reduction, oxidation, or condensation reactions.
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Building Block for Heterocycles: It serves as an excellent starting material for synthesizing more complex heterocyclic structures like quinolines, quinazolines, and benzodiazepines, which are core motifs in many biologically active molecules.
Caption: Reactive sites on the core scaffold.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While a specific safety data sheet (SDS) for this exact CAS number is not widely published, general precautions for aromatic amines and ketones should be followed.
Table 2: Hazard & Precautionary Information (General Guidance)
| Category | Recommendation | Reference(s) |
|---|---|---|
| GHS Hazard Statements | Based on similar compounds, may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] | [5] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use a properly fitted respirator (e.g., N95) when handling powder outside of a fume hood. | [6] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. Keep away from heat and sources of ignition. | [6][7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, store at 2-8°C.[3] | [3] |
| Spill & Disposal | In case of a spill, avoid creating dust, sweep up the material, and place it in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant. | [6] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. |[8][9] |
Conclusion
1-(3-Amino-4,5-dimethoxyphenyl)ethanone is a chemical intermediate of significant value, particularly for researchers in pharmaceutical development and synthetic organic chemistry. Its well-defined structure, featuring multiple reactive functional groups, makes it an ideal starting point for the synthesis of complex target molecules, including established drugs like Felbamate. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and the necessary safety protocols, equipping scientists and researchers with the core knowledge required to effectively and safely utilize this compound in their work.
References
- An In-depth Technical Guide to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 4101-30-8)
- Application Notes and Protocols: Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)
- SAFETY DATA SHEET - Fisher Scientific URL
- 1-(3-Amino-4,5-dimethoxyphenyl)
- ICSC 1020 - gamma-BUTYROLACTONE URL
- 1-(3-Amino-4,5-dimethoxyphenyl)
- Applications of 1-(2-Amino-4,5-dimethoxyphenyl)
- GAMMA BUTYROLACTONE - Prodasynth URL
- SAFETY DATA SHEET - TCI Chemicals URL
- 1-(3-Amino-4,5-dimethoxyphenyl)
- 95% 1-(3-Amino-4,5-dimethoxyphenyl)
- 134611-49-7 | Product Name : 1-(3-Amino-4,5-dimethoxyphenyl)
- Chemical Compatibility Chart URL
- 2'-AMINO-4',5'-DIMETHOXYACETOPHENONE Safety Data Sheets - Echemi URL
- 3 ,4 -Dimethoxyacetophenone 98 1131-62-0 - Sigma-Aldrich URL
- 1-(3,4-Diaminophenyl)
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- 4. 1-(3-Amino-4,5-dimethoxyphenyl)ethan-1-one|BLD Pharm [bldpharm.com]
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